molecular formula C14H13NO2S B578920 Benzoic acid, 2-{[3-(methylthio)phenyl]amino} CAS No. 18902-93-7

Benzoic acid, 2-{[3-(methylthio)phenyl]amino}

Cat. No.: B578920
CAS No.: 18902-93-7
M. Wt: 259.323
InChI Key: JLVZKULKBLUFIY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 3-(methylthio)phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-{[3-(methylthio)phenyl]amino} can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with 3-(methylthio)aniline under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 2-{[3-(methylthio)phenyl]amino} may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, 2-{[3-(methylthio)phenyl]amino} involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-(methylthio)-: Similar structure but with the methylthio group in the meta position.

    Benzoic acid, 2-(methylthio)-: Similar structure but without the phenylamino group.

Uniqueness

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} is unique due to the presence of both the 3-(methylthio)phenylamino group and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzoic acid, 2-{[3-(methylthio)phenyl]amino}, is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The chemical structure of benzoic acid, 2-{[3-(methylthio)phenyl]amino} features a benzoic acid moiety linked to a phenyl ring substituted with a methylthio group. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivity TypeTarget OrganismsReference
Benzoic acid derivative 1AntibacterialE. coli, S. aureus
Benzoic acid derivative 2AntifungalC. albicans

Anticancer Properties

Benzoic acid, 2-{[3-(methylthio)phenyl]amino} has been explored for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-75.85Apoptosis induction
A5494.53Cell cycle arrest

The biological activity of benzoic acid, 2-{[3-(methylthio)phenyl]amino} is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as proteasomal degradation and cathepsin activity.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.

Study on Anticancer Activity

A study evaluated the effects of benzoic acid derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth, with IC50 values comparable to standard chemotherapy agents like doxorubicin. Notably, the compound demonstrated enhanced activity against resistant cancer cell lines.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoic acid derivatives against various pathogens. The findings revealed that some derivatives exhibited potent antibacterial effects, particularly against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

Benzoic acid derivatives are often compared to structurally similar compounds to assess their relative biological activities.

Compound NameStructure FeatureBiological Activity
Benzoic acid, 3-(methylthio)-Methylthio group in meta positionModerate antimicrobial
Benzoic acid, 2-(methylthio)-Lacks phenylamino groupLower anticancer activity

The unique combination of functional groups in benzoic acid, 2-{[3-(methylthio)phenyl]amino} enhances its biological profile compared to its analogs.

Properties

IUPAC Name

2-(3-methylsulfanylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-18-11-6-4-5-10(9-11)15-13-8-3-2-7-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVZKULKBLUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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